Zalunfiban
Overview
Description
Zalunfiban is a novel glycoprotein IIb/IIIa inhibitor, primarily designed for the rapid pre-hospital treatment of ST-elevation myocardial infarction (STEMI) heart attacks . This compound is notable for its ability to block platelet aggregation induced by all platelet activators, including thrombin, thromboxane, and adenosine diphosphate . This compound is administered subcutaneously and reaches its maximal effect within 15 minutes .
Preparation Methods
The synthetic routes and reaction conditions for Zalunfiban are not extensively detailed in publicly available sources. it is known that this compound is a small molecule with the chemical formula C16H18N8O2S . Industrial production methods likely involve standard organic synthesis techniques, including the formation of the thiadiazolo pyrimidine core and subsequent functionalization to achieve the final active compound .
Chemical Reactions Analysis
Zalunfiban undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation and Reduction Reactions: These reactions can modify the thiadiazolo pyrimidine core or the piperazine ring.
Substitution Reactions: Common reagents for these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can occur under acidic or basic conditions, potentially breaking down the compound into its constituent parts.
Scientific Research Applications
Zalunfiban has several scientific research applications, particularly in the fields of medicine and pharmacology:
Cardiology: It is used in the treatment of STEMI heart attacks by preventing platelet aggregation and subsequent clot formation.
Pharmacokinetics and Pharmacodynamics Studies: Research focuses on understanding the absorption, distribution, metabolism, and excretion of this compound.
Clinical Trials: This compound is currently being tested in various phases of clinical trials to evaluate its safety and efficacy in different patient populations.
Mechanism of Action
Zalunfiban exerts its effects by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby preventing the binding of fibrinogen and other adhesive molecules . This action inhibits platelet aggregation and thrombus formation. The compound’s unique mechanism involves locking the receptor into an inactive conformation, reducing the likelihood of thrombocytopenia .
Comparison with Similar Compounds
Zalunfiban is compared with other glycoprotein IIb/IIIa inhibitors and P2Y12 antagonists:
Selatogrel: Both this compound and Selatogrel are effective inhibitors of platelet aggregation.
Eptifibatide and Tirofiban: These are other glycoprotein IIb/IIIa inhibitors used in clinical settings.
Properties
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKZVGAALCRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448313-27-6 | |
Record name | Zalunfiban [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZALUNFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.